molecular formula C8H4Cl4N2O2 B12277735 Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

Cat. No.: B12277735
M. Wt: 301.9 g/mol
InChI Key: ALHBMUPPYBACCH-UHFFFAOYSA-N
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Description

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is a chemical compound with the molecular formula C8HCl4NO2 It is a derivative of benzoic acid, characterized by the presence of four chlorine atoms and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by cyanation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of tetrachloroquinone derivatives.

    Reduction: Formation of tetrachloro-6-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrachlorobenzoic acid: Lacks the cyano group, making it less reactive in certain reactions.

    2,3,5,6-Tetrachloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine atoms, affecting its chemical properties.

    4-Cyanobenzoic acid: Contains only one chlorine atom, resulting in different reactivity and applications.

Uniqueness

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is unique due to the combination of multiple chlorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4Cl4N2O2

Molecular Weight

301.9 g/mol

IUPAC Name

azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N

Origin of Product

United States

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